molecular formula C17H20N4OS B2571044 N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1797628-80-8

N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2571044
CAS No.: 1797628-80-8
M. Wt: 328.43
InChI Key: NMXZKRABMHDOQB-UHFFFAOYSA-N
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Description

N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazolo[1,5-a]imidazole ring, a thiophene ring, and a cyclopentane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]imidazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the thiophene ring and the cyclopentane carboxamide group through various coupling reactions and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated imidazole derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule, including its interactions with various enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, the compound is explored for its use in the development of new materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar pyrazolo ring structure and are known for their diverse biological activities.

    Thiophene-containing compounds:

    Cyclopentane carboxamide derivatives: These compounds are explored for their potential therapeutic applications, particularly in the development of new drugs.

Uniqueness: N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to its combination of a pyrazolo[1,5-a]imidazole ring, a thiophene ring, and a cyclopentane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-16(17(6-1-2-7-17)14-4-3-13-23-14)18-9-10-20-11-12-21-15(20)5-8-19-21/h3-5,8,11-13H,1-2,6-7,9-10H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXZKRABMHDOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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